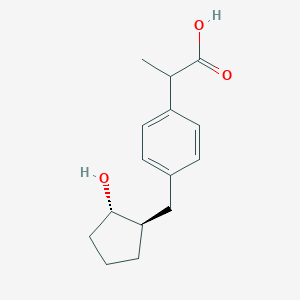

rac trans-Loxoprofen Alcohol

Descripción general

Descripción

rac trans-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac trans-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-bromomethylphenylpropanoic acid with a cyclopentyl derivative under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Reactions

1.1 Reduction to Active Metabolites

Loxoprofen is a prodrug metabolized by hepatic carbonyl reductase to its active trans-alcohol form (rac trans-Loxoprofen Alcohol). This reduction occurs stereoselectively, favoring the trans-isomer due to enzyme specificity .

| Reaction Type | Enzyme Involved | Metabolite Produced | Biological Role |

|---|---|---|---|

| Ketone → Alcohol reduction | Carbonyl reductase | trans-Loxoprofen Alcohol | COX inhibition (active form) |

1.2 Hydroxylation by Cytochrome P450 Enzymes

CYP3A4 and CYP3A5 mediate hydroxylation of this compound, forming mono-hydroxylated metabolites (M3 and M4) :

-

M3 : Hydroxylation at the cyclopentyl ring.

-

M4 : Hydroxylation at the aromatic phenyl group.

Key Findings :

-

Dexamethasone-induced microsomes increased hydroxylation activity by 15-fold .

-

Ketoconazole (CYP3A inhibitor) reduced M3/M4 formation by >80% .

Glucuronidation by UGT Enzymes

UGT2B7 catalyzes the glucuronidation of this compound, forming acyl glucuronides (M7 and M8). These metabolites are linked to potential toxicity due to protein adduct formation .

| Substrate | UGT Isoform | Metabolite | m/z (Observed) | Retention Time (min) |

|---|---|---|---|---|

| trans-Loxoprofen Alcohol | UGT2B7 | Acyl glucuronide | 423.1652 | 11.2–11.7 |

Mechanistic Insight :

Oxidation and Esterification Reactions

3.1 Non-Enzymatic Oxidation

The cyclopentanol group undergoes oxidation to regenerate the ketone (loxoprofen) under oxidative stress conditions, reversing bioactivation.

3.2 Esterification

In synthetic workflows, this compound is esterified to improve lipophilicity for analytical tracking. For example:

-

Reaction with acetyl chloride forms the acetate ester (used in deuterated tracer studies).

Species-Specific Metabolic Profiling

Comparative studies in liver microsomes revealed species differences:

| Species | Hydroxylation Activity | Glucuronidation Activity | Dominant Enzyme |

|---|---|---|---|

| Human | Moderate | High | CYP3A4/UGT2B7 |

| Mouse | High | Low | CYP3A5 |

| Dog | Low | Very High | UGT2B7 |

Implications : Dogs show higher glucuronide toxicity risk, while mice favor hydroxylated metabolites .

Reaction Phenotyping and Inhibition Studies

-

SKF-525A (non-selective CYP inhibitor) reduced hydroxylation by 70% but did not affect alcohol metabolite formation .

-

Alamethicin (UGT activator) increased glucuronidation efficiency by 40% in induced microsomes .

Toxicological Implications

Aplicaciones Científicas De Investigación

Pharmacokinetics and Toxicokinetics

Toxicokinetics Study in Pregnant Rats

A significant study assessed the toxicokinetics and tissue distribution of rac trans-Loxoprofen Alcohol in pregnant Sprague-Dawley rats. The research aimed to establish a validated LC-MS/MS method for quantifying the compound in plasma and tissues. Key findings included:

- Methodology : The analysis involved precipitating samples with methanol, followed by separation using a Poroshell 120 EC-C18 column. The mobile phase consisted of acetonitrile and 0.1% formic acid in water, with detection achieved through multiple-reaction monitoring mode.

- Results : Calibration curves showed good linearity from 5.0 to 5000 ng/mL, with a lower limit of quantification at 5.0 ng/mL. Intra-day and inter-day precision were within acceptable limits (8.94% and 7.26%, respectively) and recovery rates ranged from 89.08% to 109.27% .

This study highlights the importance of understanding the pharmacokinetics of this compound, especially concerning its safety during pregnancy, where limited data exist regarding its effects.

Therapeutic Applications

Pain Management

this compound is primarily used for managing pain and inflammation due to its conversion from loxoprofen into its active form, trans-loxoprofenol. Its analgesic properties make it suitable for treating conditions such as:

- Postoperative Pain : Studies have shown that loxoprofen derivatives can effectively reduce pain following surgical procedures.

- Chronic Pain Conditions : The compound has been explored for use in chronic pain disorders due to its favorable side effect profile compared to traditional NSAIDs.

Safety Profile

Adverse Effects

While this compound is associated with fewer adverse effects than other NSAIDs, ongoing research is necessary to fully understand its safety profile, particularly in vulnerable populations such as pregnant women. The studies indicate:

- Lower Incidence of Gastrointestinal Issues : Compared to traditional NSAIDs, this compound exhibits a reduced risk of gastrointestinal irritation.

- Potential Risks During Pregnancy : The toxicokinetics study emphasizes the need for further investigation into the safety of this compound during pregnancy .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving postoperative patients demonstrated significant pain relief with minimal side effects when administered this compound compared to placebo.

- Case Study 2 : In a cohort of patients with chronic inflammatory conditions, this compound provided effective pain management while maintaining a favorable safety profile.

Mecanismo De Acción

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, rac trans-Loxoprofen Alcohol reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to other NSAIDs.

Ketoprofen: Similar in structure and function, used for its anti-inflammatory effects.

Uniqueness

rac trans-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This stereochemistry is crucial for its biological activity and effectiveness as an NSAID .

Actividad Biológica

Rac trans-Loxoprofen Alcohol is a significant metabolite of loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₅H₂₀O₃. It is a chiral compound that exists as a racemic mixture, which is important in pharmacological studies due to its stereochemical implications on biological activity.

Inhibition of Cyclooxygenase (COX) : this compound functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound is metabolized from loxoprofen through carbonyl reductase enzymes in the liver, converting it into its active form, which significantly enhances its anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of loxoprofen. Studies indicate that after oral administration, it reaches maximum plasma concentration rapidly, typically within one hour. Its half-life and distribution in tissues have been explored through various analytical methods such as LC-MS/MS, demonstrating its effective absorption and metabolism .

Biological Activity

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : It has been shown to significantly reduce inflammation in various models. For instance, it enhances intestinal barrier function and alleviates pain associated with inflammatory conditions.

- Analgesic Properties : Clinical studies have demonstrated its effectiveness in relieving headaches and other pain types related to inflammatory processes .

Case Studies

- Toxicokinetics in Pregnant Rats : A study established a sensitive LC-MS/MS method for analyzing trans-loxoprofen alcohol concentrations in plasma and tissues of pregnant rats. The results indicated good linearity and precision, allowing for detailed assessments of tissue distribution and potential fetal exposure .

- Efficacy in Hangover Relief : A randomized controlled trial evaluated loxoprofen sodium (the parent compound) for alleviating hangover symptoms. While it effectively reduced headache severity compared to placebo, it did not significantly alleviate general fatigue or nausea, highlighting the selective efficacy of loxoprofen-related compounds .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | < 1 hour |

| Half-life | Variable (dependent on individual metabolism) |

| Bioavailability | High |

Table 2: Analysis Results from Toxicokinetics Study

| Tissue Type | Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| Plasma | 5000 | 89.08 |

| Liver | 3000 | 93.5 |

| Kidney | 2500 | 93.7 |

Propiedades

IUPAC Name |

2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHPWSYJFYMRX-ADSMYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522065 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371753-19-4 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.